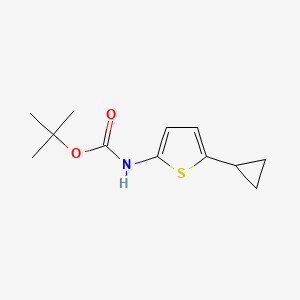

Tert-butyl N-(5-cyclopropylthiophen-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

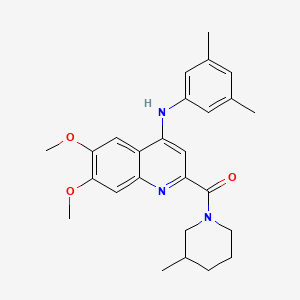

Tert-butyl N-(5-cyclopropylthiophen-2-yl)carbamate is a chemical compound with the CAS Number: 2402839-25-0 . It has a molecular weight of 239.34 . The compound is in powder form and is stored at room temperature .

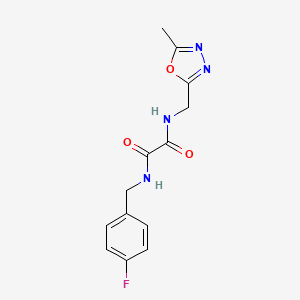

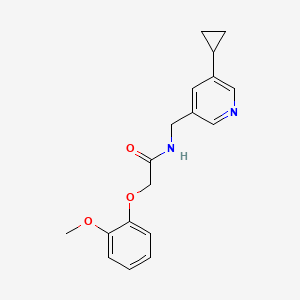

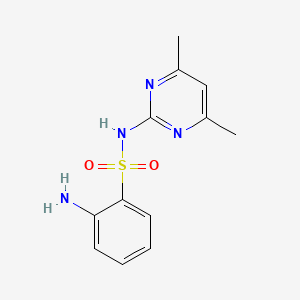

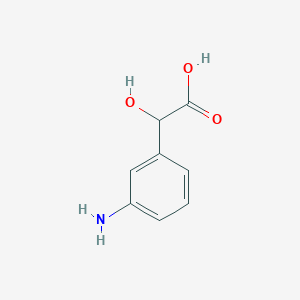

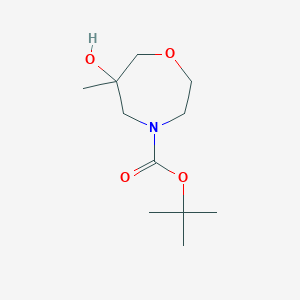

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl (5-cyclopropylthiophen-2-yl)carbamate . The InChI code for this compound is 1S/C12H17NO2S/c1-12(2,3)15-11(14)13-10-7-6-9(16-10)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 239.34 .Scientific Research Applications

Synthesis of Ceftolozane

Tert-butyl N-(5-cyclopropylthiophen-2-yl)carbamate serves as a crucial intermediate in the synthesis of ceftolozane, an antibiotic used to treat various bacterial infections. The compound undergoes several steps, including amination, reduction, esterification, trityl protection, and condensation, resulting in an overall yield of 59.5% .

Diels-Alder Reactions

This compound plays a role in Diels-Alder reactions. By generating t-Boc–N=O (tert-butoxycarbonyl nitrosoamine), it acts as a dienophile, facilitating the formation of cyclic compounds through this powerful synthetic method .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

“Tert-butyl N-(5-cyclopropylthiophen-2-yl)carbamate” belongs to the class of carbamates. Carbamates are often used as insecticides, fungicides, or pharmaceuticals, and they typically work by inhibiting acetylcholinesterase, an essential enzyme for nerve function in insects, humans, and many other animals .

Mode of Action

Carbamates, like “Tert-butyl N-(5-cyclopropylthiophen-2-yl)carbamate”, generally act by reversibly inactivating acetylcholinesterase. This inactivation disrupts nerve impulses in the nervous system, leading to various physiological effects .

Biochemical Pathways

The primary biochemical pathway affected by carbamates is the cholinergic pathway. By inhibiting acetylcholinesterase, carbamates prevent the breakdown of acetylcholine, leading to an overstimulation of nerves .

Result of Action

The result of carbamate action is typically an overstimulation of the nervous system, which can lead to various symptoms depending on the specific compound and dose .

Action Environment

The action, efficacy, and stability of “Tert-butyl N-(5-cyclopropylthiophen-2-yl)carbamate” can be influenced by various environmental factors, such as temperature, pH, and presence of other chemicals .

properties

IUPAC Name |

tert-butyl N-(5-cyclopropylthiophen-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-10-7-6-9(16-10)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPCZEQTAXLVBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(S1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510998.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2511007.png)

![1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one](/img/structure/B2511015.png)